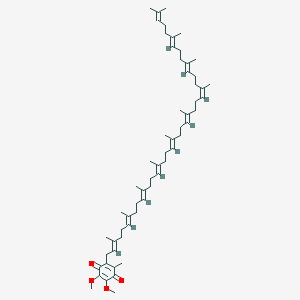

Ubisemiquinone

Descripción

Propiedades

IUPAC Name |

2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTIUHUUMQJHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H90O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859323 | |

| Record name | 2-(3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27696-12-4 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27696-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubisemiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Pivotal Role of Ubisemiquinone in the Mitochondrial Respiratory Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubisemiquinone, a free radical intermediate of coenzyme Q, occupies a central and multifaceted role within the mitochondrial respiratory chain. This transient species is not merely a passive electron carrier but an active participant in the intricate processes of energy transduction and a significant contributor to cellular redox signaling through the generation of reactive oxygen species (ROS). A thorough understanding of the biochemistry and biophysics of this compound is paramount for researchers in mitochondrial biology and for professionals engaged in the development of therapeutics targeting mitochondrial dysfunction. This technical guide provides an in-depth exploration of the functions of this compound, with a focus on its critical involvement in the Q-cycle at Complex III, its role as a primary source of mitochondrial superoxide (B77818), and its participation in both forward and reverse electron transport. Detailed experimental protocols for the study of this compound and associated mitochondrial processes are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding.

Introduction

The mitochondrial respiratory chain, or electron transport chain (ETC), is the final common pathway for the oxidation of metabolic fuels, coupling electron transfer to the generation of a proton motive force that drives ATP synthesis. Coenzyme Q (ubiquinone) serves as a mobile electron carrier, shuttling electrons from Complexes I and II to Complex III. In its one-electron reduced form, this compound (UQ•−), it exists as a transient but highly reactive intermediate. The stability and reactivity of this compound are tightly controlled by the protein environment of the respiratory complexes, which dictates its functional roles. This guide will elucidate the critical functions of this compound, with a particular emphasis on its paradoxical nature as both an essential intermediate in energy conservation and a potent source of damaging free radicals.

The Central Role of this compound in the Q-Cycle of Complex III

The Q-cycle, occurring at Complex III (cytochrome bc1 complex), is a sophisticated mechanism that facilitates the transfer of electrons from the two-electron carrier ubiquinol (B23937) (QH2) to the one-electron carrier cytochrome c, while simultaneously pumping protons across the inner mitochondrial membrane.[1][2] this compound is a key intermediate in this process, existing at two distinct binding sites within Complex III: the Qo site, located near the intermembrane space, and the Qi site, situated closer to the mitochondrial matrix.[3]

The operation of the Q-cycle can be described in two half-cycles:

-

First Half-Cycle: A molecule of ubiquinol binds to the Qo site and is oxidized. One electron is transferred to the high-potential chain, via the Rieske iron-sulfur protein and cytochrome c1, ultimately reducing cytochrome c. The second electron is transferred to the low-potential chain, specifically to the bL heme, and then to the bH heme. This electron then reduces a molecule of ubiquinone bound at the Qi site to form a stable this compound radical.[2] Two protons from the initial ubiquinol are released into the intermembrane space.[2]

-

Second Half-Cycle: A second molecule of ubiquinol binds to the Qo site and undergoes the same oxidative process. One electron again reduces a second molecule of cytochrome c. The other electron is transferred via the b-hemes to the this compound at the Qi site, fully reducing it to ubiquinol, a process that consumes two protons from the matrix.[2]

This intricate cycle results in the net oxidation of one ubiquinol molecule, the reduction of two cytochrome c molecules, and the translocation of four protons from the matrix to the intermembrane space, contributing significantly to the proton motive force.[1][2] The transient formation of this compound at both the Qo and Qi sites is fundamental to the successful operation of the Q-cycle.

Figure 1. Simplified schematic of the Q-cycle in Complex III.

This compound as a Major Source of Mitochondrial Superoxide

While essential for bioenergetics, the this compound intermediate, particularly at the Qo site, is a primary source of mitochondrial reactive oxygen species (ROS).[4][5][6] The this compound radical can donate its unpaired electron to molecular oxygen (O2) to form the superoxide anion (O2•−).[4][7]

O2 + e- (from UQ•− at Qo) → O2•−

This reaction is particularly favored when the electron flow through the high-potential chain is inhibited, for instance by the inhibitor antimycin A, which blocks the Qi site and leads to an accumulation of this compound at the Qo site.[4][7] The generated superoxide can be released into both the mitochondrial matrix and the intermembrane space.[5] Superoxide is a precursor to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH), which can cause oxidative damage to mitochondrial DNA, proteins, and lipids.

Role in Forward and Reverse Electron Transport

In forward electron transport , electrons from NADH and succinate (B1194679) are transferred through Complexes I and II, respectively, to the ubiquinone pool, reducing it to ubiquinol. This ubiquinol is then oxidized by Complex III, with this compound acting as the critical intermediate in the Q-cycle as described above.

Reverse electron transport (RET) is a phenomenon where electrons flow backward from the ubiquinol pool to Complex I, reducing NAD+ to NADH.[8][9] This process is driven by a high proton motive force and a highly reduced ubiquinone pool, often occurring when there is an abundance of succinate as a substrate for Complex II.[8] During RET, this compound is thought to be formed at the Q-binding site of Complex I and is a major source of superoxide production from this complex.[9]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound and associated processes.

| Parameter | Value | Species/Conditions | Reference(s) |

| Midpoint Potential (E'm) of UQ/UQ•− | +42 mV | Paracoccus denitrificans, pH 8.5 (Qi site) | [10] |

| Midpoint Potential (E'm) of UQ•−/UQH2 | +140 mV and +80 mV | Intact mitochondrial membrane, pH 7.4 (SQS) | [11] |

| Rate of H2O2 Production (State 4) | 0.6–1.0 nmol/min/mg protein | Isolated mitochondria | [12] |

| This compound Concentration (in Complex I) | Up to 40% of total Q content | Isolated beef heart mitochondria | [13] |

Note: Midpoint potentials can vary depending on the specific protein environment and experimental conditions.

Experimental Protocols

Detection and Quantification of this compound by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for detecting and characterizing paramagnetic species like the this compound radical.

Principle: Unpaired electrons have a magnetic moment that can align with or against an external magnetic field. EPR measures the absorption of microwave radiation that induces transitions between these spin states. The g-value and hyperfine structure of the EPR signal provide information about the identity and environment of the radical.

Illustrative Protocol for Isolated Mitochondria:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.

-

Sample Preparation: Resuspend the mitochondrial pellet in a suitable buffer (e.g., KCl-based respiration buffer) to a final protein concentration of 20-40 mg/mL.

-

Induction of this compound Signal: To generate a detectable steady-state concentration of this compound, add a respiratory substrate (e.g., succinate) and an inhibitor that stabilizes the semiquinone intermediate (e.g., antimycin A for the Qo site signal).

-

EPR Sample Loading: Transfer the mitochondrial suspension to a quartz EPR tube and rapidly freeze it in liquid nitrogen to trap the radical species.

-

EPR Spectroscopy:

-

Perform EPR measurements at cryogenic temperatures (e.g., 77 K or lower) to increase signal intensity.

-

Typical X-band (9.5 GHz) spectrometer settings might include:

-

Microwave power: 1-20 mW (avoid saturation)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 1-5 G

-

Sweep width: 100 G centered around g = 2.00

-

-

Record the first-derivative absorption spectrum. The this compound radical typically exhibits a signal at g ≈ 2.004.[13]

-

-

Quantification: The concentration of the this compound radical can be quantified by double integration of the EPR signal and comparison with a standard of known spin concentration (e.g., a stable nitroxide radical).

Figure 2. Experimental workflow for EPR analysis of this compound.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Principle: MitoSOX Red is a cell-permeant dye that accumulates in the mitochondria. In the presence of superoxide, it is oxidized, and the product intercalates with mitochondrial DNA, exhibiting a red fluorescence.

Step-by-Step Protocol for Cultured Cells (Microscopy):

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Preparation of MitoSOX Red Working Solution:

-

Cell Staining:

-

Wash the cells twice with pre-warmed buffer.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14]

-

-

Washing: Gently wash the cells three times with pre-warmed buffer to remove excess probe.[14]

-

Imaging:

-

Mount the coverslip on a microscope slide or place the dish on the microscope stage.

-

Acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~510 nm, emission ~580 nm).[15]

-

-

Image Analysis: Quantify the fluorescence intensity in the mitochondrial regions of the cells using image analysis software.

Quantification of Ubiquinone and Ubiquinol by HPLC

High-performance liquid chromatography (HPLC) with UV or electrochemical detection is a standard method for quantifying the different redox states of coenzyme Q.

Principle: A lipid extract from the sample is separated by reverse-phase HPLC. Ubiquinone and ubiquinol have different retention times and can be detected by their UV absorbance (typically at 275 nm for ubiquinone and 290 nm for ubiquinol) or by their electrochemical properties.

General Protocol for Mitochondrial Extracts:

-

Mitochondrial Isolation: Isolate mitochondria as described previously.

-

Lipid Extraction:

-

Resuspend the mitochondrial pellet in a suitable buffer.

-

Perform a biphasic extraction using a mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to extract the lipophilic quinones.[16][17] An internal standard (e.g., CoQ9 for samples containing CoQ10) should be added at the beginning of the extraction.

-

-

Sample Preparation for HPLC:

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use an isocratic or gradient mobile phase (e.g., a mixture of methanol, ethanol, and a salt) to separate ubiquinone and ubiquinol.

-

Detect the eluting compounds using a UV detector or an electrochemical detector.

-

-

Quantification: Calculate the concentrations of ubiquinone and ubiquinol by comparing their peak areas to those of known standards.

Conclusion

This compound is a linchpin in mitochondrial bioenergetics, serving as a critical intermediate in the Q-cycle of Complex III. Its inherent reactivity, however, also positions it as a major contributor to mitochondrial ROS production, implicating it in a wide range of physiological and pathological processes. A detailed understanding of the factors that govern the formation, stability, and reactivity of this compound is essential for the development of novel therapeutic strategies for diseases associated with mitochondrial dysfunction. The experimental approaches outlined in this guide provide a framework for the rigorous investigation of this fascinating and functionally significant molecule.

References

- 1. Q cycle - Wikipedia [en.wikipedia.org]

- 2. aklectures.com [aklectures.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound is the electron donor for superoxide formation by complex III of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reverse electron flow - Wikipedia [en.wikipedia.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Identification of a stable this compound and characterization of the effects of ubiquinone oxidation-reduction status on the Rieske iron-sulfur protein in the three-subunit ubiquinol-cytochrome c oxidoreductase complex of Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the stabilized this compound species in the succinate-cytochrome c reductase segment of the intact mitochondrial membrane system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reaction Mechanism of Superoxide Generation during Ubiquinol Oxidation by the Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence of an this compound radical(s) from the NADH-ubiquinone reductase of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]

- 16. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eaglebio.com [eaglebio.com]

Ubisemiquinone: The Free Radical Intermediate in Mitochondrial Electron Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular ATP production. Central to this process is the transient formation of a highly reactive free radical intermediate, ubisemiquinone. This technical guide provides a comprehensive overview of the formation, function, and detection of this compound within the ETC. It delves into the critical role of this intermediate in the Q-cycle of Complex III, its involvement as a primary source of cellular reactive oxygen species (ROS), and its implications in various pathological states. Detailed experimental protocols for the study of this compound and associated phenomena are provided, alongside structured data tables and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Pivotal Role of this compound

The transfer of electrons through the mitochondrial ETC is a meticulously orchestrated series of redox reactions.[1] Ubiquinone (Coenzyme Q), a lipid-soluble molecule within the inner mitochondrial membrane, serves as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[1] During this process, ubiquinone can exist in three distinct redox states: the fully oxidized form (ubiquinone, Q), the fully reduced form (ubiquinol, QH₂), and a one-electron reduced intermediate, the this compound radical (Q•⁻).[2] This semiquinone intermediate, though transient, is a critical player in the bifurcation of electron flow within Complex III and is a major site of superoxide (B77818) production, a key reactive oxygen species (ROS).[3] Understanding the dynamics of this compound is therefore paramount for comprehending mitochondrial bioenergetics, redox signaling, and the pathogenesis of diseases linked to oxidative stress.

Formation and Function of this compound in the Electron Transport Chain

This compound is primarily formed at two key sites within the ETC: Complex I (NADH:ubiquinone oxidoreductase) and Complex III (Q-cytochrome c oxidoreductase).

This compound in Complex I

In Complex I, electrons from NADH are transferred through a series of iron-sulfur clusters to ubiquinone.[2] This two-electron reduction from ubiquinone to ubiquinol (B23937) proceeds via a this compound intermediate.[2] While several this compound species associated with Complex I have been detected by Electron Paramagnetic Resonance (EPR) spectroscopy, their precise roles in the proton-pumping mechanism are still under investigation.[4][5]

The Q-Cycle and this compound in Complex III

The role of this compound is most clearly defined in the Q-cycle of Complex III. This intricate mechanism allows for the transfer of two electrons from ubiquinol to two molecules of the one-electron carrier, cytochrome c, while simultaneously pumping protons across the inner mitochondrial membrane. The Q-cycle proceeds in a two-step process involving two distinct ubiquinone binding sites: the Qₒ (quinone oxidation) site near the intermembrane space and the Qᵢ (quinone reduction) site near the mitochondrial matrix.[3]

-

Step 1: A molecule of ubiquinol (QH₂) from the membrane pool binds to the Qₒ site. It is oxidized in two sequential one-electron steps. The first electron is transferred to the high-potential Rieske iron-sulfur protein, which then reduces cytochrome c₁. The second electron is transferred to the low-potential cytochrome bL, leaving a transient, unstable this compound at the Qₒ site (SQₒ). This this compound then rapidly transfers its electron to cytochrome bH.[3]

-

Step 2: A second molecule of ubiquinol binds to the Qₒ site and undergoes the same oxidation process, reducing a second molecule of cytochrome c. The electron transferred to the cytochrome b chain reduces a molecule of ubiquinone bound at the Qᵢ site to a stable this compound radical (SQᵢ). This SQᵢ then accepts the second electron from the cytochrome b chain (originating from the second QH₂ oxidation at the Qₒ site) and, after taking up two protons from the matrix, is fully reduced to ubiquinol.

This cyclical process ensures the efficient transfer of electrons and contributes to the proton motive force.

This compound as a Source of Reactive Oxygen Species (ROS)

The this compound radical, particularly the species at the Qₒ site of Complex III (SQₒ), is a major source of mitochondrial superoxide (O₂•⁻).[3] Due to its location near the intermembrane space, the unstable SQₒ can donate its unpaired electron to molecular oxygen, forming superoxide.[3] This process is enhanced when the electron flow through the ETC is inhibited, for example, by the Complex III inhibitor antimycin A, which blocks the Qᵢ site and leads to an accumulation of this compound at the Qₒ site.[6][7] The superoxide produced can be released into both the mitochondrial matrix and the intermembrane space.[3]

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to this compound species identified in the mitochondrial electron transport chain.

Table 1: Midpoint Redox Potentials (Em) of this compound Species

| This compound Species | Complex | pH | Em1 (Q/Q•⁻) (mV) | Em2 (Q•⁻/QH₂) (mV) | Em (Q/QH₂) (mV) | Reference(s) |

| SQᵢ (stable) | Complex III | 8.5 | - | - | +42 | [8] |

| SQ in isolated Complex I | Complex I | 7.8 | -45 | -63 | -54 | [5] |

Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopic Parameters of this compound Radicals

| This compound Species | Complex | g-value | Linewidth (Gauss) | Temperature (K) | Reference(s) |

| SQᵢ (stable) | Complex III | 2.004 | - | - | [8] |

| SQ in isolated Complex I | Complex I | 2.00 | ~6.1 | 173 | [5] |

| SQₒ (inferred) | Complex III | 2.006 | 8.8 | - | [9] |

| SQ in coupled SMPs (SQNf, SQNs, SQNx) | Complex I | 2.00 | - | 40 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its role in electron transport and ROS production.

Isolation of Functional Mitochondria from Mammalian Tissue (e.g., Rat Liver)

This protocol describes the isolation of mitochondria using differential centrifugation, a standard method that yields a preparation suitable for functional assays.[11][12][13][14]

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dounce homogenizer with loose and tight-fitting pestles.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise the liver and immediately place it in ice-cold Isolation Buffer I.

-

Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I with 0.5 mg/mL BSA using a Dounce homogenizer (5-10 strokes with the loose pestle, followed by 5-10 strokes with the tight pestle).

-

Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

EPR Spectroscopy for the Detection of this compound

EPR spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like the this compound radical.[15][16]

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs).

-

EPR spectrometer with a cryostat.

-

EPR tubes.

-

Substrates (e.g., NADH, succinate) and inhibitors (e.g., antimycin A, myxothiazol).

Procedure:

-

Prepare the mitochondrial sample (typically 10-30 mg/mL protein) in a suitable buffer.

-

To trap specific this compound species, add appropriate substrates and inhibitors. For example, to detect the SQᵢ radical in Complex III, add succinate (B1194679) (to reduce the Q pool) and antimycin A (to block the Qᵢ site).

-

Transfer the sample to an EPR tube and rapidly freeze it in liquid nitrogen to trap the radical intermediates.

-

Record the EPR spectrum at cryogenic temperatures (e.g., 40 K) to enhance signal intensity and resolution.[10]

-

Typical X-band (9.5 GHz) spectrometer settings for this compound detection are:

-

Analyze the resulting spectrum to determine the g-value, linewidth, and signal intensity.

Measurement of Superoxide Production

The rate of superoxide production from this compound can be measured using various assays, including the reduction of cytochrome c or fluorescent probes.[17][18] The Amplex Red assay indirectly measures superoxide by detecting hydrogen peroxide (H₂O₂), the dismutation product of superoxide.[17][19]

Materials:

-

Isolated mitochondria.

-

Assay buffer (e.g., KCl-based respiration buffer).

-

Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

Superoxide dismutase (SOD).

-

Substrates and inhibitors.

-

Fluorometric plate reader or spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL).

-

Add isolated mitochondria (e.g., 0.05 mg/mL) to the reaction mixture.

-

Add substrates and inhibitors to stimulate superoxide production from a specific site. For example, to measure production from Complex III, add succinate and antimycin A.

-

To confirm that the signal is due to superoxide, run a parallel control experiment with the addition of SOD (e.g., 20 U/mL), which will scavenge superoxide and prevent the formation of H₂O₂.

-

Monitor the increase in fluorescence (excitation ~570 nm, emission ~585 nm) over time.

-

Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂. The SOD-inhibitable portion of the rate represents superoxide production.

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry allows for the measurement of rapid kinetic events in the millisecond timescale, making it suitable for studying the pre-steady-state kinetics of electron transfer reactions involving this compound.[20][21][22][23][24]

Materials:

-

Stopped-flow spectrophotometer.

-

Isolated mitochondrial complexes or SMPs.

-

Reductants (e.g., NADH, reduced ubiquinone analogues) and oxidants (e.g., oxidized cytochrome c).

-

Anaerobic chamber (for studying reactions sensitive to oxygen).

Procedure:

-

Prepare the protein sample and substrate solutions in separate syringes. For anaerobic experiments, all solutions must be deoxygenated, and the experiment must be performed in an anaerobic chamber.[22]

-

Load the syringes into the stopped-flow instrument.

-

Rapidly mix the contents of the syringes. The reaction is initiated upon mixing.

-

Monitor the change in absorbance at a specific wavelength corresponding to a redox-active component (e.g., the reduction of cytochrome c at 550 nm).

-

The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate kinetic models to determine rate constants for electron transfer steps.

Visualization of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central processes involving this compound.

Diagram 1: The Q-Cycle in Complex III

Caption: The Q-Cycle in Complex III.

Diagram 2: this compound and ROS Production

Caption: this compound as a source of superoxide.

Diagram 3: Experimental Workflow for this compound Detection

References

- 1. jackwestin.com [jackwestin.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic and EPR studies of slowly relaxing this compound species in the isolated bovine heart complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is the electron donor for superoxide formation by complex III of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reprint of: this compound Is the Electron Donor for Superoxide Formation by Complex III of Heart Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a stable this compound and characterization of the effects of ubiquinone oxidation-reduction status on the Rieske iron-sulfur protein in the three-subunit ubiquinol-cytochrome c oxidoreductase complex of Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinone and non-quinone redox couples in Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Update on Isolation of Functional Mitochondria from Cells for Bioenergetics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EPR spectroscopy detects disease for the first time: finds abnormalities in mitochondria // News Center // Marquette University [marquette.edu]

- 17. mitolab.org [mitolab.org]

- 18. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. web.williams.edu [web.williams.edu]

- 22. Performing anaerobic stopped-flow spectrophotometry inside of an anaerobic chamber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anaerobic Stopped-Flow Spectrophotometry with Photodiode Array Detection in the Presteady State: An Application to Elucidate Oxidoreduction Mechanisms in Flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Stopped-Flow Application Notes [photophysics.com]

Unveiling the Transient Radical: A Technical Guide to the Discovery and Characterization of Ubisemiquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and significance of ubisemiquinone species. This compound, the free radical intermediate of coenzyme Q (ubiquinone), plays a pivotal role in mitochondrial electron transport and is a key source of reactive oxygen species. Understanding its properties is crucial for research in bioenergetics, aging, and the development of drugs targeting mitochondrial dysfunction.

Historical Perspective: From Coenzyme Q to a Radical Intermediate

The journey to understanding this compound began with the discovery of ubiquinone (Coenzyme Q) in the 1950s. However, the existence of a semiquinone radical as a stable intermediate was a subject of investigation for years to come. A pivotal moment in this discovery was the observation of "oxidant-induced reduction of cytochrome b" by Britton Chance, which provided crucial evidence for a bifurcated electron transfer pathway in the bc1 complex.[1] This observation, along with the theoretical work on the role of semiquinones by Wikström and Berden, laid the groundwork for Peter Mitchell's formulation of the protonmotive Q-cycle in 1976.[1][2][3][4] Mitchell's theory, which earned him a Nobel Prize, proposed the existence of two distinct quinone-binding sites (Qo and Qi) in Complex III and a central role for a transient this compound radical in the transfer of electrons and the pumping of protons across the inner mitochondrial membrane.[1][2][3][4] While the direct detection of the highly unstable Qo site semiquinone proved challenging for decades, its existence was eventually confirmed through sophisticated experimental techniques.[5]

The Central Role of this compound in the Q-Cycle

The Q-cycle, operating within Complex III (cytochrome bc1 complex) of the electron transport chain, is a fundamental process in cellular respiration. It facilitates the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c while simultaneously pumping protons from the mitochondrial matrix to the intermembrane space, thus contributing to the proton motive force that drives ATP synthesis. This compound is a critical, albeit transient, intermediate in this cycle.

The cycle proceeds in two rounds. In the first round, a molecule of ubiquinol binds to the Qo site and is oxidized, releasing two protons into the intermembrane space. One electron is transferred to the high-potential chain via the Rieske iron-sulfur protein and cytochrome c1 to cytochrome c. The second electron is transferred to the low-potential chain, specifically to an ubiquinone molecule bound at the Qi site, forming a stable this compound anion (SQi•-).

In the second round, a second molecule of ubiquinol is oxidized at the Qo site, again transferring one electron to a second molecule of cytochrome c. The other electron is passed down the low-potential chain to the this compound at the Qi site, which, upon accepting the electron and taking up two protons from the matrix, is reduced to ubiquinol. This newly formed ubiquinol can then re-enter the ubiquinone pool.

Caption: The Q-Cycle in Complex III of the mitochondrial electron transport chain.

This compound and Reactive Oxygen Species (ROS) Production

The this compound radical, particularly at the Qo site, is a major source of mitochondrial reactive oxygen species (ROS).[6][7] Under certain conditions, the electron from the this compound intermediate can be prematurely transferred to molecular oxygen (O2) instead of the intended acceptor, resulting in the formation of the superoxide (B77818) radical (O2•-).[6][7] This "electron leak" is a significant contributor to cellular oxidative stress and has been implicated in a variety of pathological conditions.

Caption: this compound at the Qo site of Complex III as a source of superoxide.

Characterization of this compound Species: Quantitative Data

The properties of this compound species have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data.

Table 1: Redox Potentials of Ubiquinone and Related Species

| Redox Couple | Midpoint Potential (Em) at pH 7 (mV vs. NHE) | Reference |

| UQ/UQ•⁻ | -163 | [8] |

| Menaquinone/Menaquinone•⁻ | -260 | [8] |

| Phylloquinone/Phylloquinone•⁻ | -260 | [8] |

| Plastoquinone (B1678516)/Plastoquinone•⁻ | -154 | [8] |

Table 2: Properties of this compound Species Detected by EPR Spectroscopy

| Species | Location | g-value | Key Characteristics |

| SQNf | Complex I | ~2.00 | Fast-relaxing signal, sensitive to uncouplers and rotenone.[9] |

| SQNs | Complex I | ~2.00 | Slow-relaxing signal, less sensitive to uncouplers.[9] |

| SQi | Complex III (Qi site) | ~2.004 | Stable, antimycin-sensitive. |

| SQo | Complex III (Qo site) | Not readily observed | Highly unstable, transient intermediate.[5] |

Experimental Protocols for this compound Characterization

The primary technique for the direct detection and characterization of the this compound radical is Electron Paramagnetic Resonance (EPR) spectroscopy.

Sample Preparation for EPR Spectroscopy of Mitochondrial this compound

-

Isolation of Mitochondria: Isolate mitochondria from the tissue of interest (e.g., bovine heart, rat liver) using differential centrifugation. A detailed protocol for mitochondrial isolation can be found in various publications.

-

Induction of Respiration: To detect this compound intermediates, it is crucial that the electron transport chain is active.[10] Resuspend the isolated mitochondria in a suitable respiration buffer (e.g., containing mannitol, sucrose, and phosphate (B84403) buffer).

-

Addition of Substrates and Inhibitors:

-

To study Complex I-associated ubisemiquinones, add an NADH-linked substrate such as glutamate/malate.

-

To study Complex III-associated this compound at the Qi site, add a substrate like succinate (B1194679) and an inhibitor of the Qo site such as myxothiazol, along with an inhibitor of cytochrome c oxidase like KCN. The presence of antimycin A, a Qi site inhibitor, can be used to confirm the signal's origin.[11]

-

-

Rapid Freezing: The this compound radical is a transient species. Therefore, it is essential to rapidly freeze the sample in liquid nitrogen to trap the radical for EPR analysis.[10] The sample is typically loaded into an EPR tube and plunged into liquid nitrogen.

EPR Spectroscopy Parameters for this compound Detection

The following are typical parameters for X-band EPR spectroscopy of this compound radicals in frozen mitochondrial samples.

-

Temperature: Cryogenic temperatures are essential for detecting this compound signals due to rapid relaxation at higher temperatures.[10] Measurements are typically performed at very low temperatures, often in the range of 4-10 K, using a liquid helium cryostat.[10]

-

Microwave Frequency: Approximately 9.5 GHz (X-band).

-

Microwave Power: The microwave power should be optimized to avoid saturation of the signal. Power saturation curves can be used to distinguish between different this compound species, such as the fast-relaxing SQNf and the slow-relaxing SQNs in Complex I.[9]

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: Optimized to resolve the signal without over-modulation.

-

g-value Determination: The g-value is determined by calibration with a standard of known g-value, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Caption: A generalized workflow for the detection of this compound by EPR spectroscopy.

Concluding Remarks

The discovery and characterization of this compound have been instrumental in advancing our understanding of mitochondrial bioenergetics. This transient radical intermediate is not only a cornerstone of the Q-cycle but also a significant contributor to cellular redox signaling and oxidative stress. The experimental techniques outlined in this guide, particularly EPR spectroscopy, remain indispensable tools for probing the intricate mechanisms of the electron transport chain. For researchers and professionals in drug development, a thorough understanding of this compound's properties is essential for identifying novel therapeutic targets for a range of mitochondrial-related diseases. Further research into the precise regulation of this compound stability and reactivity will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Breaking the Q-cycle: finding new ways to study Qo through thermodynamic manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic Connection Between the Quinone and Cytochrome c Redox Pools and Its Role in Regulation of Mitochondrial Electron Transport and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Q cycle - Wikipedia [en.wikipedia.org]

- 4. Distinct properties of semiquinone species detected at the ubiquinol oxidation Qo site of cytochrome bc1 and their mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exposing the Complex III Qo semiquinone radical - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Reprint of: this compound Is the Electron Donor for Superoxide Formation by Complex III of Heart Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Energy-dependent Complex I-associated ubisemiquinones in submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound is the electron donor for superoxide formation by complex III of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Ubisemiquinone Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubisemiquinone (SQ•) radicals are paramagnetic intermediates formed during the one-electron reduction of ubiquinone (coenzyme Q) to ubiquinol (B23937). These radicals play a crucial, albeit transient, role in various biological processes, most notably within the mitochondrial electron transport chain (ETC).[1] Their thermodynamic properties, including redox potentials and stability, are fundamental to understanding their function as electron carriers and their involvement in the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the thermodynamic characteristics of this compound radicals, details the experimental protocols for their study, and illustrates their involvement in key signaling pathways.

Core Thermodynamic Properties

The stability and reactivity of this compound are dictated by its thermodynamic properties, which are influenced by the local microenvironment, including pH and the presence of specific binding proteins. The formation of this compound can be described by the following equilibrium:

Ubiquinone (Q) + Ubiquinol (QH₂) ⇌ 2 this compound (SQ•)

The key thermodynamic parameters governing this equilibrium are the standard reduction potentials of the two successive one-electron transfers.

Redox Potentials

The reduction of ubiquinone to ubiquinol occurs in two single-electron steps, each with a distinct midpoint potential (E'm). These potentials are crucial for determining the direction of electron flow in the ETC.

| Redox Couple | Midpoint Potential (E'm) at pH 7 | System | Reference |

| Q/SQ• | -230 mV | Bulk Solution | |

| SQ•/QH₂ | +190 mV | Bulk Solution | [2] |

| Q/QH₂ (overall) | +45 mV | General | [3] |

| Antimycin-sensitive SQ• (Qi) | +42 mV (at pH 8.5) | Paracoccus denitrificans cytochrome bc1 complex | |

| Thenoyltrifluoroacetone-sensitive SQ• (Qs) | +84 mV (at pH 7.4) | Purified succinate-cytochrome c reductase | [4] |

| SQ(Ns) in Complex I (Q/SQ•) | -45 mV (at pH 7.8) | Isolated bovine heart complex I | [5] |

| SQ(Ns) in Complex I (SQ•/QH₂) | -63 mV (at pH 7.8) | Isolated bovine heart complex I | [5] |

Note: The midpoint potentials can vary significantly depending on the specific protein environment and the experimental conditions. For instance, the binding site can preferentially bind one redox species over another, altering the observed potentials.[6]

This compound in the Mitochondrial Electron Transport Chain

This compound radicals are key intermediates in the Q-cycle, a process that couples electron transfer to proton translocation in Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[7]

The Q-Cycle Signaling Pathway

The Q-cycle involves two distinct quinone-binding sites in Complex III: the Qo site (outer) and the Qi site (inner).

Caption: The Q-cycle in Complex III of the mitochondrial respiratory chain.

In the first turnover of the cycle, a ubiquinol molecule from the mitochondrial pool binds to the Qo site and is oxidized in two steps. The first electron is transferred to the high-potential Rieske iron-sulfur protein, leaving a transient this compound radical. This radical then transfers the second electron to the low-potential cytochrome bL, regenerating ubiquinone. The electrons follow separate paths, with one ultimately reducing cytochrome c and the other contributing to the reduction of a ubiquinone molecule at the Qi site to form a stable this compound radical. A second turnover of the cycle fully reduces this this compound to ubiquinol.[7]

Role in Superoxide (B77818) Formation

This compound, particularly the species at the Qo site of Complex III, is a significant source of mitochondrial superoxide, a primary reactive oxygen species.[8][9] Under certain conditions, the this compound radical can directly transfer an electron to molecular oxygen, forming the superoxide radical (O₂•⁻).[10]

Caption: this compound-mediated superoxide formation.

This process is particularly pronounced when the electron flow through Complex III is inhibited, for instance by the antibiotic antimycin A, which blocks the Qi site and leads to an accumulation of this compound at the Qo site.[8]

Experimental Protocols for Studying this compound Radicals

The transient and reactive nature of this compound radicals necessitates specialized techniques for their characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like this compound radicals.[11]

Methodology:

-

Sample Preparation: Mitochondria, submitochondrial particles, or purified respiratory complexes are suspended in a suitable buffer. The redox state of the sample is controlled by the addition of substrates (e.g., succinate) and inhibitors (e.g., antimycin A) to generate and stabilize the this compound radical.[4]

-

EPR Measurement: The sample is placed in a quartz EPR tube and frozen in liquid nitrogen to trap the radical species. The EPR spectrum is then recorded at cryogenic temperatures.

-

Spectral Analysis: The g-value and linewidth of the EPR signal are characteristic of the this compound radical and its environment.[12] For instance, the g-value is typically around 2.004-2.005.[13][4] Power saturation studies can provide information about the relaxation properties of the radical, which can help distinguish between different this compound species.[4]

Caption: Experimental workflow for EPR analysis of this compound.

Redox Potentiometry Coupled with EPR Spectroscopy

To determine the midpoint potentials of the ubiquinone/ubisemiquinone and this compound/ubiquinol couples, redox potentiometry is combined with EPR spectroscopy.[6]

Methodology:

-

Sample and Mediator Setup: The sample (e.g., submitochondrial particles) is placed in an electrochemical cell with a set of redox mediators that cover a wide range of potentials.

-

Redox Titration: The ambient redox potential (Eh) of the sample is adjusted by adding small amounts of a reductant (e.g., sodium dithionite) or an oxidant (e.g., potassium ferricyanide).

-

EPR Sampling: At each stable potential, a small aliquot of the sample is withdrawn and rapidly frozen for EPR analysis.

-

Data Analysis: The intensity of the this compound EPR signal is plotted against the measured Eh. The resulting titration curve is then fitted to the Nernst equation to determine the midpoint potentials and the number of electrons transferred.

Conclusion

The thermodynamic properties of this compound radicals are central to their multifaceted roles in cellular bioenergetics and redox signaling. As transient but essential intermediates, their stability and reactivity are finely tuned by their protein environments within the mitochondrial respiratory chain. A thorough understanding of their redox potentials and the factors that govern their formation and decay is critical for researchers in mitochondrial biology and for professionals involved in the development of drugs targeting mitochondrial function and dysfunction. The experimental approaches outlined in this guide provide the necessary tools to probe the intricate world of these fascinating radical species.

References

- 1. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct properties of semiquinone species detected at the ubiquinol oxidation Qo site of cytochrome bc1 and their mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved The standard reduction potential for ubiquinone (Q or | Chegg.com [chegg.com]

- 4. Characterization of this compound radicals in succinate-ubiquinone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic and EPR studies of slowly relaxing this compound species in the isolated bovine heart complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic properties of the semiquinone and its binding site in the ubiquinol-cytochrome c (c2) oxidoreductase of respiratory and photosynthetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is the electron donor for superoxide formation by complex III of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reprint of: this compound Is the Electron Donor for Superoxide Formation by Complex III of Heart Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the complex I-associated this compound species: toward the understanding of their functional roles in the electron/proton transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a stable this compound and characterization of the effects of ubiquinone oxidation-reduction status on the Rieske iron-sulfur protein in the three-subunit ubiquinol-cytochrome c oxidoreductase complex of Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Cellular Respiration: A Technical Guide to the Chemical Structure and Redox States of Ubiquinone

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of ubiquinone (Coenzyme Q), a vital lipid-soluble molecule at the heart of cellular energy production and antioxidant defense. Tailored for researchers, scientists, and drug development professionals, this guide delves into the core aspects of ubiquinone's chemical structure, its versatile redox states, and the methodologies used for its study.

The Chemical Architecture of Ubiquinone

Ubiquinone, also referred to as Coenzyme Q (CoQ), is a benzoquinone with a distinctive structure that dictates its biological function.[1][2][3] It consists of a 1,4-benzoquinone (B44022) ring, which is the redox-active head, and a long isoprenoid tail.[1][2] The number of isoprenoid units in this tail varies among species; in humans, the most common form is Coenzyme Q10 (CoQ10), featuring 10 isoprenoid units.[2] This hydrophobic tail anchors the molecule within the lipid bilayer of cellular membranes, particularly the inner mitochondrial membrane.[4]

The benzoquinone ring is substituted with two methoxy (B1213986) groups, a methyl group, and the aforementioned polyisoprenoid side chain. It is this ring that participates in the reversible acceptance and donation of electrons, a process fundamental to its roles in cellular respiration and as an antioxidant.[4]

The Triad of Redox States: Ubiquinone, Semiquinone, and Ubiquinol (B23937)

Ubiquinone exists in three distinct redox states, allowing it to function as a versatile electron carrier.[1][2] The interplay between these forms is central to its biological activity.[4]

-

Ubiquinone (Q): The fully oxidized state.

-

Semiquinone (SQ or CoQH•): A partially reduced, free-radical intermediate formed by the acceptance of one electron and one proton.

-

Ubiquinol (QH₂): The fully reduced state, formed by the acceptance of two electrons and two protons.[1][2]

The transition between these states allows Coenzyme Q to shuttle electrons between different protein complexes in the electron transport chain.[5]

Quantitative Physicochemical Properties

The precise measurement of the physicochemical properties of ubiquinone's redox states is crucial for understanding its function. The following tables summarize key quantitative data.

| Property | Ubiquinone (Q) | Semiquinone (SQ) | Ubiquinol (QH₂) |

| UV Absorption λmax (in Ethanol) | ~275 nm[6][7] | ~445-450 nm | ~290 nm[6] |

| Molar Extinction Coefficient (ε) at λmax | ~14,000 M⁻¹cm⁻¹ at 275 nm | Not widely reported | ~4,000 M⁻¹cm⁻¹ at 290 nm |

| Redox Couple | Standard Redox Potential (E°') vs. NHE (in water) |

| Ubiquinone (Q) / Semiquinone (SQ) | -163 mV[8] |

| Semiquinone (SQ) / Ubiquinol (QH₂) ** | +243 mV (calculated) |

| Overall: Ubiquinone (Q) / Ubiquinol (QH₂) ** | +40 mV |

Ubiquinone in Cellular Signaling and Metabolism

Ubiquinone is a central player in two critical cellular processes: the mitochondrial electron transport chain and antioxidant defense.

The Q-Cycle in the Electron Transport Chain

Within the inner mitochondrial membrane, ubiquinone functions as a mobile electron carrier, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[5][9] This process, known as the Q-cycle, is a sophisticated mechanism that couples electron transfer to proton translocation across the membrane, generating the proton-motive force that drives ATP synthesis.[5][10]

In the Q-cycle, a ubiquinol molecule donates its two electrons to Complex III. One electron is passed to cytochrome c, while the other is recycled through the complex to reduce another ubiquinone molecule, transiently forming a semiquinone radical.[9][10] This intricate cycle ensures the efficient transfer of electrons and the pumping of protons.[9]

Caption: The role of Ubiquinone in the mitochondrial electron transport chain.

Antioxidant Function

The reduced form of ubiquinone, ubiquinol (QH₂), is a potent lipid-soluble antioxidant.[11][12] It protects cellular membranes and lipoproteins from oxidative damage by directly scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[13] Ubiquinol can also regenerate other antioxidants, such as vitamin E (α-tocopherol), by reducing the tocopheroxyl radical.[14]

Caption: Antioxidant action of Ubiquinol (QH2).

Experimental Protocols for Ubiquinone Analysis

The accurate quantification of ubiquinone and its redox states is essential for research in bioenergetics and oxidative stress. The following are detailed methodologies for key experiments.

Extraction and Quantification by HPLC-UV/MS

This protocol outlines the extraction of ubiquinone from tissues and its analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][15][16]

5.1.1. Sample Preparation and Extraction

-

Tissue Homogenization: Weigh frozen tissue (~50-100 mg) and homogenize in a cold buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation and Extraction: To the homogenate, add a 2:5 (v/v) mixture of cold ethanol (B145695) and n-hexane.[17] Vortex vigorously for 2 minutes. The addition of an antioxidant like butylated hydroxytoluene (BHT) can prevent the auto-oxidation of ubiquinol during this process.[1][15]

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases.

-

Solvent Evaporation: Carefully collect the upper hexane (B92381) layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis, such as ethanol or a mixture of methanol (B129727) and hexane.[17]

5.1.2. HPLC Analysis

-

Column: A C18 reverse-phase column is typically used.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and ethanol, or a gradient with acetonitrile (B52724) and isopropanol, often containing a salt like ammonium (B1175870) formate, is effective for separating ubiquinone and ubiquinol.[1][15]

-

Detection:

-

UV Detection: Ubiquinone (oxidized form) is monitored at approximately 275 nm, while ubiquinol (reduced form) is monitored at 290 nm.[6][18][19]

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, LC-MS/MS can be employed.[1][20][21][22] Detection is typically performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the ubiquinone and ubiquinol adducts.[22]

-

Caption: Workflow for the extraction and HPLC analysis of Ubiquinone.

Detection of the Semiquinone Radical by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that directly detects unpaired electrons, making it indispensable for studying the semiquinone radical.[23]

5.2.1. Sample Preparation

-

Isolation of Mitochondria: For a concentrated source of the semiquinone radical, isolate mitochondria from tissues by differential centrifugation.

-

Redox Poising: To generate a detectable steady-state concentration of the semiquinone radical, the mitochondrial sample can be poised at a specific redox potential using a combination of substrates and inhibitors of the electron transport chain. For instance, the addition of succinate in the presence of the Complex III inhibitor antimycin A can lead to the accumulation of the semiquinone radical at the Qi site.[24]

5.2.2. EPR Spectroscopy

-

Instrument Settings:

-

Temperature: EPR measurements for biological radicals are often conducted at cryogenic temperatures (e.g., 4-77 K) to increase signal intensity.[25]

-

Microwave Frequency: X-band (~9.5 GHz) is commonly used.

-

Magnetic Field Sweep: The magnetic field is swept to bring the unpaired electron into resonance.

-

Modulation Amplitude and Microwave Power: These parameters are optimized to maximize the signal-to-noise ratio without causing signal distortion or saturation.

-

-

Data Analysis: The resulting EPR spectrum for the ubisemiquinone radical is typically a single line centered at a g-value of approximately 2.004.[26] The line shape and any hyperfine splitting can provide information about the environment of the radical.

Caption: Workflow for the detection of the this compound radical by EPR spectroscopy.

Conclusion

Ubiquinone's unique chemical structure and its ability to exist in multiple redox states underpin its critical functions in cellular bioenergetics and antioxidant protection. A thorough understanding of its properties and the application of precise analytical techniques are paramount for advancing research in metabolic diseases, aging, and the development of novel therapeutics targeting mitochondrial function. This guide provides a foundational resource for professionals in these fields, offering both a conceptual framework and practical methodologies for the study of this essential molecule.

References

- 1. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquinol - Wikipedia [en.wikipedia.org]

- 3. wholefoodsmagazine.com [wholefoodsmagazine.com]

- 4. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Item - UV spectra of oxidized and reduced ubiquinone. - Public Library of Science - Figshare [plos.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aklectures.com [aklectures.com]

- 10. Q cycle - Wikipedia [en.wikipedia.org]

- 11. Ubiquinol for cellular energy production and antioxidant defense [nutraingredients.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms and dynamics of antioxidant action of ubiquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ubiquinol.net.au [ubiquinol.net.au]

- 15. researchgate.net [researchgate.net]

- 16. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. akjournals.com [akjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo. [repository.cam.ac.uk]

- 22. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]

- 24. Distinct properties of semiquinone species detected at the ubiquinol oxidation Qo site of cytochrome bc1 and their mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ubisemiquinone Formation in Mitochondrial Complex I and III

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial electron transport chain (ETC) is a cornerstone of cellular bioenergetics, responsible for the majority of ATP synthesis through oxidative phosphorylation. Within this intricate machinery, the lipid-soluble electron carrier, ubiquinone (Coenzyme Q), plays a pivotal role, shuttling electrons between the various respiratory complexes. The one-electron reduction of ubiquinone or the one-electron oxidation of ubiquinol (B23937) results in the formation of a highly reactive intermediate, the ubisemiquinone radical (UQ•-). This transient species is a key player in the generation of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂•-), and is therefore of significant interest in the study of mitochondrial physiology, pathology, and the development of novel therapeutics targeting mitochondrial dysfunction.

This technical guide provides a comprehensive overview of this compound formation within mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase). It delves into the core mechanisms of its generation, the specific sites of formation, and its role in superoxide production. Furthermore, this guide presents detailed experimental protocols for the detection and characterization of this compound and associated ROS, along with a compilation of quantitative data to facilitate comparative analysis.

Mechanism of this compound Formation

This compound is a free radical intermediate formed during the redox cycling of ubiquinone. It can exist in either a neutral (UQH•) or anionic (UQ•-) form, with the anionic species predominating at physiological pH. Its formation is a critical aspect of the electron transfer processes within both Complex I and Complex III.

This compound in Mitochondrial Complex I

Complex I is the first and largest enzyme of the ETC. It catalyzes the transfer of two electrons from NADH to ubiquinone, coupled with the translocation of four protons across the inner mitochondrial membrane.[1] The electron transfer pathway within Complex I involves a flavin mononucleotide (FMN) and a series of iron-sulfur (Fe-S) clusters.

This compound formation in Complex I is thought to occur at the ubiquinone-binding site (Q-site), a hydrophobic pocket that accommodates the mobile ubiquinone molecule. The precise mechanism is still under investigation, but it is generally accepted that the two electrons from NADH are transferred sequentially to ubiquinone. The transfer of the first electron results in the formation of the this compound intermediate. The stability and reactivity of this this compound species are influenced by the redox state of the Fe-S clusters and the proton motive force.

There are two primary sites of superoxide production in Complex I, designated as site IF (the flavin) and site IQ (the ubiquinone-binding site).[2] During forward electron transport, superoxide is primarily generated at site IF.[3] However, under conditions of reverse electron transport (RET), where electrons from the ubiquinol pool flow back through Complex I to reduce NAD+, a significant amount of superoxide is produced at site IQ, likely involving the this compound radical.[3][4]

This compound in Mitochondrial Complex III

Complex III, also known as the cytochrome bc1 complex, facilitates the transfer of electrons from ubiquinol (the fully reduced form of ubiquinone) to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane and is described by the Q-cycle mechanism . The Q-cycle is a key process that involves the bifurcation of electron flow from ubiquinol, leading to the formation of a relatively stable this compound intermediate.

The Q-cycle involves two distinct ubiquinone-binding sites: the Qo (quinone oxidation) site, located near the intermembrane space, and the Qi (quinone reduction) site, situated closer to the mitochondrial matrix.

The process unfolds in two half-cycles:

-

First Half-Cycle: A ubiquinol molecule binds to the Qo site and is oxidized in a two-step process. The first electron is transferred to the high-potential Rieske iron-sulfur protein (ISP), which then reduces cytochrome c1. This initial one-electron oxidation generates a this compound radical at the Qo site. The second electron from this this compound is transferred to the low-potential cytochrome bL heme and then to the cytochrome bH heme. This electron is subsequently used to reduce a ubiquinone molecule at the Qi site to a this compound.

-

Second Half-Cycle: A second ubiquinol molecule binds to the Qo site and undergoes the same oxidation process. One electron reduces another molecule of cytochrome c1, while the second electron is transferred through the cytochrome b hemes to the this compound at the Qi site, fully reducing it to ubiquinol.

The this compound formed at the Qo site is considered a major source of mitochondrial superoxide production.[5][6] If the electron transfer from the Qo-bound this compound to cytochrome bL is slowed or inhibited (for example, by the inhibitor antimycin A acting at the Qi site), the lifetime of the this compound radical is prolonged, increasing the probability of its reaction with molecular oxygen to form superoxide.[7][8]

Quantitative Data on this compound and Superoxide Production

The rates of this compound formation and subsequent superoxide production can vary significantly depending on the metabolic state of the mitochondria, the substrate being utilized, and the presence of inhibitors. The following tables summarize key quantitative data from the literature.

| Parameter | Complex I (Forward Electron Transport) | Complex I (Reverse Electron Transport) | Complex III | Reference(s) |

| Maximal Superoxide Production Rate (nmol/min/mg protein) | ~0.2 - 0.5 | ~0.3 - 2.7 | High, can be the highest of all sites | [4][6] |

| Primary Site of Superoxide Production | Site IF (Flavin) | Site IQ (Ubiquinone-binding site) | Site Qo (Outer quinone-binding site) | [2][6] |

| Topology of Superoxide Release | Matrix | Matrix | Both Matrix and Intermembrane Space | [9][10] |

| Midpoint Potential (E1/2) for Superoxide Production | -0.359 ± 0.005 V | Not explicitly defined | Not explicitly defined | [4] |

Table 1: Comparative Overview of Superoxide Production by Mitochondrial Complexes I and III.

| Condition | Rate of H₂O₂ Production (nmol/min/mg protein) | Reference(s) |

| Complex I - Forward ET (e.g., with glutamate/malate) | Low | [4] |

| Complex I - Forward ET + Rotenone | Increased | [4] |

| Complex I - Reverse ET (e.g., with succinate) | High | [4] |

| Complex III + Antimycin A | High | [7] |

Table 2: Representative Rates of Hydrogen Peroxide Production (a proxy for superoxide) under Different Conditions.

Experimental Protocols

Accurate measurement of this compound and superoxide is crucial for understanding their roles in mitochondrial function. Below are detailed protocols for key experimental techniques.

Isolation of Functional Mitochondria

A prerequisite for most in vitro assays is the isolation of intact and functional mitochondria.

Protocol for Isolation of Mitochondria from Rodent Liver:

-

Homogenization:

-

Euthanize the animal according to approved institutional protocols.

-

Rapidly excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Mince the tissue finely with scissors and wash with isolation buffer to remove blood.

-

Homogenize the minced tissue in a Dounce homogenizer with a loose-fitting pestle on ice.[2]

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[11]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.[12]

-

Discard the supernatant (cytosolic fraction).

-

-

Washing:

-

Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

-

Repeat the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer without substrates).

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.[13]

-

Detection of this compound by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct method for detecting and characterizing paramagnetic species like the this compound radical.

General Protocol for EPR Detection of this compound:

-

Sample Preparation:

-

Prepare a concentrated suspension of isolated mitochondria (e.g., 20-30 mg/mL) in a suitable buffer.

-

To induce this compound formation, add respiratory substrates (e.g., NADH for Complex I, or succinate (B1194679) in the presence of antimycin A for Complex III).[14]

-

Transfer the mitochondrial suspension to a quartz EPR tube.

-

Rapidly freeze the sample in liquid nitrogen to trap the radical species.[14]

-

-

EPR Spectrometer Settings:

-

Temperature: Low temperatures (e.g., 4-10 K or up to 200 K) are typically required to observe the signal.[14]

-

Microwave Frequency: X-band (~9.5 GHz) is commonly used.[14]

-

Microwave Power: Use non-saturating power levels (e.g., 2-20 mW).[14]

-

Modulation Frequency: Typically 100 kHz.

-

Modulation Amplitude: Optimize to maximize signal-to-noise without broadening the signal (e.g., 4 G).[14]

-

Center Field: Set around g ≈ 2.00, which is characteristic of organic free radicals.[15]

-

Sweep Width: A range of 80-200 G is often used.[14]

-

-

Data Acquisition and Analysis:

-

Acquire the EPR spectrum.

-

The this compound radical typically exhibits a signal at g ≈ 2.004-2.005 with a linewidth of about 6.8 Gauss.[15]

-

Signal intensity can be quantified by double integration of the spectrum and comparison to a known standard.

-

Spectrophotometric Assays for Superoxide and Hydrogen Peroxide

Spectrophotometric methods provide a more accessible means of quantifying superoxide and its dismutation product, hydrogen peroxide.

This assay is based on the reduction of cytochrome c by superoxide, which can be monitored by the increase in absorbance at 550 nm. The specificity for superoxide is confirmed by the inhibition of this reduction by superoxide dismutase (SOD).

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, containing 0.1 mM EDTA). Add oxidized cytochrome c (e.g., 10-20 µM).

-

Sample and Control:

-

To the sample cuvette, add isolated mitochondria (e.g., 0.1-0.5 mg/mL) and the desired respiratory substrates.

-

To a parallel control cuvette, add the same components plus SOD (e.g., 50-100 units/mL).

-

-

Measurement:

-

Monitor the change in absorbance at 550 nm over time in both cuvettes using a spectrophotometer.

-

The rate of SOD-inhibitable cytochrome c reduction is calculated from the difference in the rates between the sample and control cuvettes, using an extinction coefficient for reduced cytochrome c of 21.1 mM⁻¹cm⁻¹.

-

This highly sensitive fluorometric assay detects the release of H₂O₂ from mitochondria. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin (B1680543).

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., mitochondrial respiration buffer). Add Amplex® Red (e.g., 5-10 µM) and HRP (e.g., 0.1-1 U/mL).[16] To measure total superoxide and H₂O₂ production, exogenous SOD (e.g., 25 U/mL) can be added to convert all released superoxide to H₂O₂.[5]

-

Standard Curve: Prepare a standard curve using known concentrations of H₂O₂.

-

Measurement:

-

Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) and the desired respiratory substrates to the reaction mixture.[16]

-

Incubate at the desired temperature (e.g., 37°C).

-

Measure the fluorescence of resorufin using a fluorometer with excitation at ~530-560 nm and emission at ~590 nm.[10]

-

Calculate the rate of H₂O₂ production by comparing the rate of fluorescence increase to the standard curve.

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Electron Flow and this compound Formation in Complex I

Caption: Electron flow in Complex I leading to the formation of this compound.

The Q-Cycle and this compound in Complex III

Caption: The Q-cycle in Complex III, highlighting the formation of this compound at both the Qo and Qi sites.

Experimental Workflow for Measuring Mitochondrial Superoxide

Caption: A generalized workflow for the experimental measurement of mitochondrial superoxide production.

Conclusion